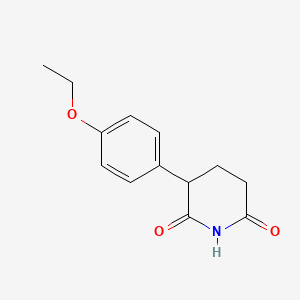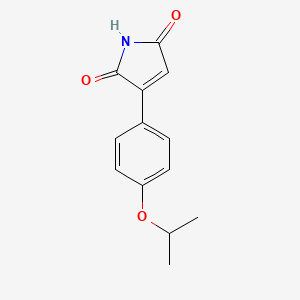
3-(4-Propan-2-yloxyphenyl)pyrrole-2,5-dione
Overview
Description
3-(4-Propan-2-yloxyphenyl)pyrrole-2,5-dione is a chemical compound that belongs to the class of pyrrole derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Propan-2-yloxyphenyl)pyrrole-2,5-dione can be achieved through the Paal-Knorr pyrrole synthesis. This method involves the condensation of a 1,4-dicarbonyl compound with an excess of a primary amine or ammonia under neutral or weakly acidic conditions . The reaction can be accelerated by the addition of a weak acid such as acetic acid .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using the Paal-Knorr pyrrole synthesis. The reaction conditions are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-(4-Propan-2-yloxyphenyl)pyrrole-2,5-dione undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyrrole oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where one or more hydrogen atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole oxides, while reduction may produce reduced pyrrole derivatives .
Scientific Research Applications
3-(4-Propan-2-yloxyphenyl)pyrrole-2,5-dione has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-(4-Propan-2-yloxyphenyl)pyrrole-2,5-dione involves its interaction with specific molecular targets and pathways. The compound binds to multiple receptors and enzymes, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine-2,5-dione: A similar compound with a pyrrolidine ring structure.
Indole derivatives: Compounds with an indole nucleus that exhibit similar biological activities.
Pyrrole derivatives: Other pyrrole-based compounds with diverse applications in chemistry and biology.
Uniqueness
3-(4-Propan-2-yloxyphenyl)pyrrole-2,5-dione is unique due to its specific structural features, which confer distinct chemical and biological properties. Its propan-2-yloxyphenyl group enhances its reactivity and potential for various applications compared to other similar compounds .
Properties
IUPAC Name |
3-(4-propan-2-yloxyphenyl)pyrrole-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO3/c1-8(2)17-10-5-3-9(4-6-10)11-7-12(15)14-13(11)16/h3-8H,1-2H3,(H,14,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USEDCXUOXMAGHN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C2=CC(=O)NC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


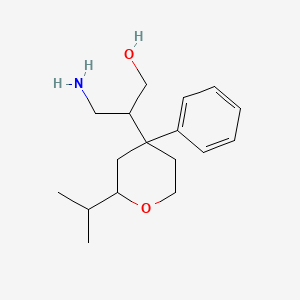

![(4-ethyl-1,4-diazepan-1-yl)-[8-methyl-2-(1H-pyrazol-4-yl)quinolin-4-yl]methanone](/img/structure/B3830560.png)
![2-[2,2-Dimethyl-4-(2-methylphenyl)oxan-4-yl]ethanamine;hydrochloride](/img/structure/B3830566.png)
![tert-butyl [({[2-(4-methylphenoxy)ethyl]amino}carbonothioyl)thio]acetate](/img/structure/B3830567.png)
![N-[1-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl]-2-hydroxy-3-(4-morpholinyl)propanamide hydrochloride](/img/structure/B3830569.png)
![2-[(2-hydroxyethyl)amino]-3-methyl-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one](/img/structure/B3830583.png)
![5-[4-(pentyloxy)phenyl]-5-phenyl-2,4-imidazolidinedione](/img/structure/B3830591.png)
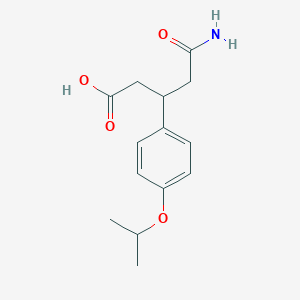
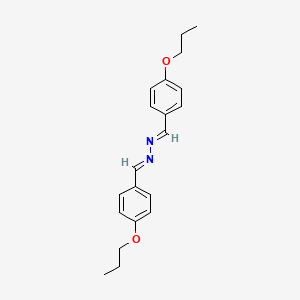
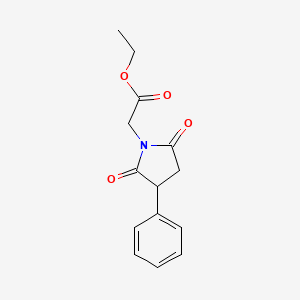
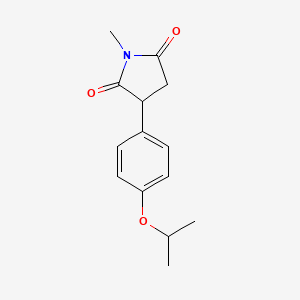
![3-[4-(2-Methylpropoxy)phenyl]pyrrolidine-2,5-dione](/img/structure/B3830623.png)
